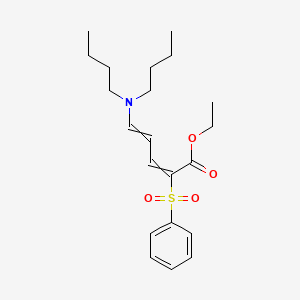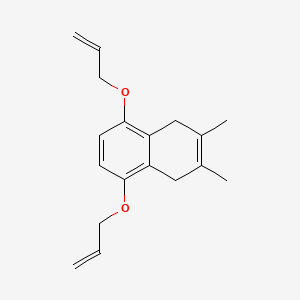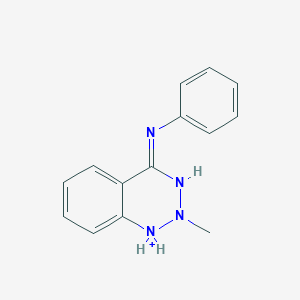![molecular formula C12H19O3PSe B12530439 Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester CAS No. 667877-97-6](/img/structure/B12530439.png)
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester is a chemical compound with the molecular formula C12H19O3PSe. It is a specialty material used in various chemical applications. This compound is known for its unique structure, which includes a phosphonic acid group and a phenylselenoethyl group, making it an interesting subject for chemical research and industrial applications .
Métodos De Preparación
The synthesis of phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with 2-(phenylseleno)ethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Análisis De Reacciones Químicas
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination reactions.
Reduction: The compound can be reduced to form the corresponding phosphonic acid derivative.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive phosphonic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylseleno group can undergo redox reactions, influencing the activity of the compound. The phosphonic acid group can form strong interactions with metal ions and other biological molecules, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester can be compared with other similar compounds, such as:
Diethyl phenylphosphonate: Lacks the phenylseleno group, making it less versatile in redox reactions.
Diethyl benzenephosphonate: Similar structure but different functional groups, leading to different chemical properties and applications.
Diethyl 2-phenylethenylphosphonate: Contains a phenylethenyl group instead of phenylseleno, resulting in different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its ability to participate in redox reactions and form strong interactions with biological molecules .
Propiedades
Número CAS |
667877-97-6 |
|---|---|
Fórmula molecular |
C12H19O3PSe |
Peso molecular |
321.22 g/mol |
Nombre IUPAC |
2-diethoxyphosphorylethylselanylbenzene |
InChI |
InChI=1S/C12H19O3PSe/c1-3-14-16(13,15-4-2)10-11-17-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clave InChI |
PTGUUCAKRCDKEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC[Se]C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


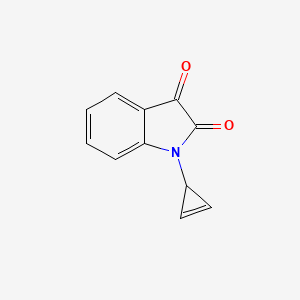
![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)

![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
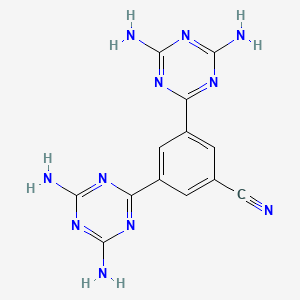
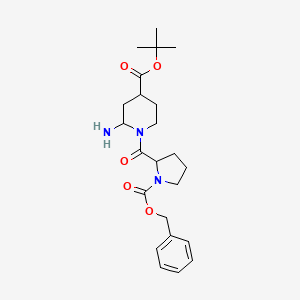
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
